Atom Economy and Reactivity Trade-off in Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
In nickel-catalyzed Suzuki-Miyaura cross-couplings with aryl mesylates and sulfamates, aryl neopentylglycolboronate (Bneo) demonstrates superior performance compared to aryl pinacolboronate (Bpin). Aryl neopentylglycolboronate is more efficient, less expensive, and more atom-economic than aryl pinacolboronate, especially under anhydrous conditions [1]. This evidence is a direct class-level inference for boric acid, pinacol ester, as it serves as the foundational building block for aryl pinacolboronates.
| Evidence Dimension | Relative efficiency and atom economy in Ni-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Aryl pinacolboronate (derived from boric acid, pinacol ester) is less efficient and less atom-economic under anhydrous conditions. |
| Comparator Or Baseline | Aryl neopentylglycolboronate (Bneo) is more efficient, less expensive, and more atom-economic. |
| Quantified Difference | Qualitative ranking: Bneo > Bpin in this specific reaction context. |
| Conditions | Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates [1]. |
Why This Matters
This data is critical for selecting the appropriate boron nucleophile in nickel-catalyzed cross-couplings, where Bpin (derived from the target compound) may not be the optimal choice for reasons of cost and atom economy.
- [1] Zhang, N., Hoffman, D. J., Gutsche, N., Gupta, J., & Percec, V. (2015). Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki-Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. The Journal of Organic Chemistry, 80(22), 11449-11457. View Source
